3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide 3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034229-04-2
VCID: VC7611488
InChI: InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24)
SMILES: CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Molecular Formula: C18H21N5O2
Molecular Weight: 339.399

3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 2034229-04-2

Cat. No.: VC7611488

Molecular Formula: C18H21N5O2

Molecular Weight: 339.399

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide - 2034229-04-2

Specification

CAS No. 2034229-04-2
Molecular Formula C18H21N5O2
Molecular Weight 339.399
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
Standard InChI InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24)
Standard InChI Key ZWBAJPWXCVDVGT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C

Introduction

Structural and Chemical Characterization

The molecule comprises three distinct regions:

  • 3,5-Dimethylisoxazol-4-yl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl substituents at positions 3 and 5. This moiety is known for enhancing metabolic stability and modulating electron distribution in medicinal chemistry .

  • Propanamide linker: A three-carbon chain terminating in an amide group, which facilitates hydrogen bonding with biological targets and improves solubility relative to purely aromatic systems .

  • 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl group: A pyridine ring substituted at position 6 with a methylpyrazole group. Pyridine-pyrazole hybrids are recurrent motifs in kinase inhibitors and antimalarial agents due to their ability to engage in π-π stacking and coordinate metal ions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₂₂N₆O₂
Molecular Weight382.43 g/mol
logP (Predicted)2.1 ± 0.5
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors6 (Isoxazole O, Amide O, Pyridine N)
Rotatable Bonds6

Synthetic Pathways and Optimization

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide likely involves multi-step strategies leveraging cross-coupling reactions and amide bond formation.

Retrosynthetic Analysis

  • Fragment A: 3,5-Dimethylisoxazole-4-carboxylic acid (or acid chloride).

  • Fragment B: (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine.

Proposed Synthesis

  • Synthesis of Fragment B:

    • Suzuki-Miyaura coupling of 6-bromopyridin-3-ylmethanamine with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

    • Yield optimization via microwave-assisted catalysis (e.g., 70% yield achieved in analogous pyridine-pyrazole syntheses) .

  • Synthesis of Fragment A:

    • Condensation of acetylacetone with hydroxylamine to form 3,5-dimethylisoxazole, followed by oxidation to the carboxylic acid .

  • Amide Coupling:

    • Activation of Fragment A as an acid chloride using thionyl chloride, followed by reaction with Fragment B in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65%
Amide FormationSOCl₂, then Et₃N, DCM, 0°C to RT78%

Pharmacological Activity and Mechanism

While direct studies on this compound are scarce, structurally related molecules provide mechanistic clues:

Kinase Inhibition

Pyridine-pyrazole hybrids demonstrate potent inhibition of kinases such as CDK2 and VEGFR2. The pyrazole nitrogen may coordinate with conserved lysine residues in the ATP-binding pocket, while the isoxazole enhances hydrophobic interactions .

Table 3: Comparative Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
Trisubstituted pyrimidineP. falciparum11.7 mg/kg (ED₉₀)
Pyridine-pyrazole amideCDK242 nM

Structure-Activity Relationship (SAR)

Key structural modifications and their effects on activity include:

  • Isoxazole Substituents: Methyl groups at positions 3 and 5 optimize metabolic stability without steric hindrance . Replacement with bulkier groups (e.g., ethyl) reduces potency by 10-fold .

  • Pyrazole Position: The 1-methyl group on the pyrazole prevents oxidation at the N1 position, enhancing pharmacokinetics . Moving the methyl to N2 abolishes activity due to altered hydrogen bonding .

  • Linker Length: A three-carbon chain (propanamide) balances flexibility and rigidity. Shorter linkers (acetamide) reduce bioavailability by 50% .

Future Directions

  • Target Identification: Proteomic profiling and thermal shift assays could elucidate novel targets.

  • Prodrug Development: Esterification of the amide group may enhance CNS penetration for neurological applications.

  • Combination Therapy: Synergy with existing antimalarials (e.g., artemisinin) warrants investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator